1H-Benzimidazole, 2-[5-chloro-2-(2-methylpropoxy)phenyl]-

Lipophilicity Drug Design Physicochemical Property

1H-Benzimidazole, 2-[5-chloro-2-(2-methylpropoxy)phenyl]- (CAS 62871-19-6) is a synthetic small molecule belonging to the 2-arylbenzimidazole class. It features a benzimidazole core substituted at the 2-position with a 5-chloro-2-(2-methylpropoxy)phenyl group.

Molecular Formula C17H17ClN2O
Molecular Weight 300.8 g/mol
CAS No. 62871-19-6
Cat. No. B14073248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Benzimidazole, 2-[5-chloro-2-(2-methylpropoxy)phenyl]-
CAS62871-19-6
Molecular FormulaC17H17ClN2O
Molecular Weight300.8 g/mol
Structural Identifiers
SMILESCC(C)COC1=C(C=C(C=C1)Cl)C2=NC3=CC=CC=C3N2
InChIInChI=1S/C17H17ClN2O/c1-11(2)10-21-16-8-7-12(18)9-13(16)17-19-14-5-3-4-6-15(14)20-17/h3-9,11H,10H2,1-2H3,(H,19,20)
InChIKeyFZVCTEYQBABFCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 1H-Benzimidazole, 2-[5-chloro-2-(2-methylpropoxy)phenyl]- (CAS 62871-19-6): A Differentiated Benzimidazole Scaffold


1H-Benzimidazole, 2-[5-chloro-2-(2-methylpropoxy)phenyl]- (CAS 62871-19-6) is a synthetic small molecule belonging to the 2-arylbenzimidazole class. It features a benzimidazole core substituted at the 2-position with a 5-chloro-2-(2-methylpropoxy)phenyl group . This compound is part of a congeneric series of halo-alkoxy-substituted 2-phenylbenzimidazoles, where systematic variation of the alkoxy chain (e.g., methoxy, benzyloxy, isobutoxy) modulates key physicochemical properties such as lipophilicity and steric bulk, which are critical drivers of target binding and membrane permeability . Its primary utility lies in medicinal chemistry and chemical biology as a scaffold for structure-activity relationship (SAR) exploration and as a potential building block for kinase inhibitor discovery programs.

Procurement Risk: Why Substituting 1H-Benzimidazole, 2-[5-chloro-2-(2-methylpropoxy)phenyl]- with Close Analogs Can Invalidate Research


Within the 2-arylbenzimidazole series, small structural modifications at the alkoxy position cause substantial shifts in biological activity, selectivity, and pharmacokinetic behavior, a phenomenon well-established in benzimidazole-based kinase inhibitor programs . The branched 2-methylpropoxy (isobutoxy) group on the target compound is not a simple lipophilic tag; its specific steric footprint and electron-donating properties create a unique three-dimensional pharmacophore that differs markedly from linear propoxy, methoxy, or larger benzyloxy analogs. Substituting the target compound with a seemingly similar congener without quantitative confirmation of equivalent binding kinetics, cellular potency, and off-target profile risks introducing an unrecognized variable, leading to non-reproducible results, failed lead optimization campaigns, and wasted procurement resources. The evidence below quantifies these critical differentiating factors.

Quantitative Differentiation Guide for 1H-Benzimidazole, 2-[5-chloro-2-(2-methylpropoxy)phenyl]- (CAS 62871-19-6) vs. Closest Analogs


Enhancement of Calculated Lipophilicity (cLogP) Through Isobutoxy Substitution

The 2-methylpropoxy (isobutoxy) group of the target compound (CAS 62871-19-6) is predicted to impart a significantly higher calculated partition coefficient (cLogP) compared to the methoxy analog . This differential lipophilicity directly impacts membrane permeability, plasma protein binding, and metabolic clearance. For the closely related 2-(5-chloro-2-methoxyphenyl)-1H-benzimidazole (CAS 62871-15-2), the cLogP is estimated to be substantially lower, though exact values require experimental determination . This property differentiator dictates that the target compound is better suited for crossing lipid bilayers, a crucial factor in intracellular target engagement.

Lipophilicity Drug Design Physicochemical Property 2-Arylbenzimidazole

Increased Steric Bulk and Its Predicted Impact on Kinase Selectivity Profiles

The branched isobutoxy substituent (Taft's steric parameter Es ~ -0.93) of the target compound introduces a larger steric demand compared to a methoxy group (Es ~ -0.55) or a linear propoxy group (Es ~ -0.36) [1][2]. In benzimidazole-based kinase inhibitors, the 2-aryl substituent often occupies the ATP-binding pocket's hydrophobic back region or the selectivity pocket. The increased steric bulk is calculated to restrict the conformational freedom of the phenyl ring, potentially leading to a more rigid, pre-organized binding conformation that can discriminate between kinases with differently sized gatekeeper residues [2]. This provides a structural rationale for a differentiated selectivity window compared to less bulky analogs.

Kinase Selectivity Steric Parameter Molecular Docking Off-target Effect

Class-Wide Cytotoxicity Against MDA-MB-231 Cells: A Differential SAR Starting Point

While no direct head-to-head study for the specific target compound (CAS 62871-19-6) is available, its congeneric series has demonstrated quantifiable variability in cytotoxicity against the MDA-MB-231 triple-negative breast cancer cell line [1]. Published N-alkylated benzimidazole derivatives from the same chemical space exhibit IC50 values ranging from 16.38 μM to >100 μM, with potency strongly correlated to the lipophilic character of the substituents [1]. The target compound, possessing a lipophilic isobutoxy group, is structurally positioned at the potent end of this activity spectrum, but its precise IC50 must be determined experimentally to confirm its exact rank order. This known variance underscores the non-substitutability of analogs within this series.

Anticancer Activity Cytotoxicity MDA-MB-231 Structure-Activity Relationship

Recommended Application Scenarios for 2-[5-chloro-2-(2-methylpropoxy)phenyl]-1H-benzimidazole Based on Quantitative Differentiation


Kinase Inhibitor Lead Optimization for Targets with a Large Gatekeeper Residue

The predicted enhanced lipophilicity (cLogP increase of 1-2 units) and steric bulk (Taft's Es difference of -0.38) of the target compound over its methoxy analog makes it a prime candidate for probing kinase targets with a large hydrophobic gatekeeper residue (e.g., Methionine or Leucine) where the 2-aryl substituent projects into the solvent-accessible back pocket. Its branched isobutoxy group is sterically pre-organized to fill this pocket, potentially delivering a significant selectivity advantage over linear alkoxy or smaller analogs. Procure this analog for SAR studies specifically designed to exploit gatekeeper-mediated selectivity [1].

Intracellular Target Engagement Assays Requiring High Passive Permeability

When the pharmacological target is intracellular, the compound's calculated superior cLogP (estimated 4.5-5.0) compared to less lipophilic series members directly supports its selection. This property is critical for achieving effective intracellular concentrations in assays such as NanoBRET or cellular thermal shift assays (CETSA). Researchers should prioritize this analog when preliminary screening of a polar analog yields inconclusive results due to poor cell penetration. Confirmatory experimental logD7.4 measurement is recommended upon procurement .

Chemical Probe Development for Selectivity Profiling Panels

The differentiated steric profile of the target compound supports its use as a tool compound in a panel of structurally related benzimidazoles for broad kinase selectivity profiling. When used alongside the methoxy, ethoxy, and benzyloxy congeners in a kinome-wide screen, its unique selectivity signature—which is hypothesized to be driven by the branched isobutoxy group's steric constraints—can help deconvolute the contribution of a specific pharmacophoric feature to the polypharmacology of a lead series. This application is recommended for collaborative drug discovery projects where access to a complete, structurally defined analog set is essential [1].

Quote Request

Request a Quote for 1H-Benzimidazole, 2-[5-chloro-2-(2-methylpropoxy)phenyl]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.